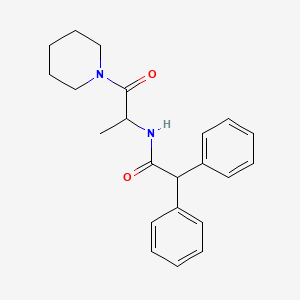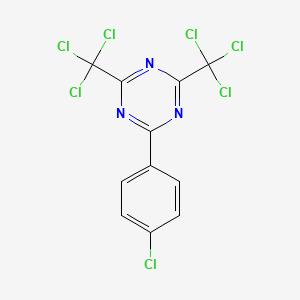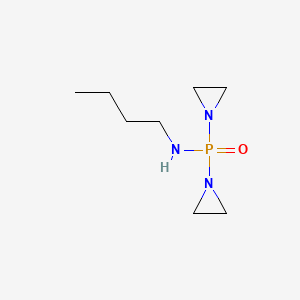![molecular formula C11H6ClN3 B14170225 6-Chloropyrido[2,3-c][1,5]naphthyridine CAS No. 923012-51-5](/img/structure/B14170225.png)
6-Chloropyrido[2,3-c][1,5]naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloropyrido[2,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are characterized by their unique structure, which includes a pyridine ring fused to a naphthyridine ring. This specific compound has a chlorine atom attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[2,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the desired naphthyridine compound as a yellowish solid.
Another approach involves the use of classical synthetic protocols such as the Friedländer, Skraup, and Semmler-Wolff reactions . These methods typically involve the condensation of appropriate starting materials under specific reaction conditions to form the naphthyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
6-Chloropyrido[2,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides. Substitution reactions result in the formation of various substituted naphthyridines.
科学研究应用
6-Chloropyrido[2,3-c][1,5]naphthyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-Chloropyrido[2,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Pyrido[2,3-c][1,5]naphthyridine: Lacks the chlorine atom, which can result in different reactivity and biological activity.
6-Bromopyrido[2,3-c][1,5]naphthyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
6-Fluoropyrido[2,3-c][1,5]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Chloropyrido[2,3-c][1,5]naphthyridine is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can be used to study the effects of halogen substitution on the properties of naphthyridine derivatives.
属性
CAS 编号 |
923012-51-5 |
|---|---|
分子式 |
C11H6ClN3 |
分子量 |
215.64 g/mol |
IUPAC 名称 |
6-chloropyrido[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-10-7(3-1-5-14-10)9-8(15-11)4-2-6-13-9/h1-6H |
InChI 键 |
HZTXCMCFQDFXQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=NC(=C2N=C1)Cl)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


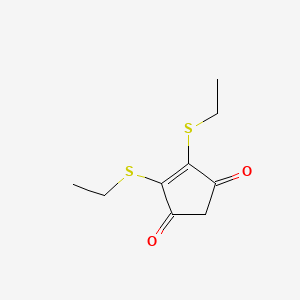
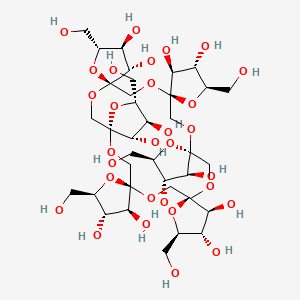
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)
![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)
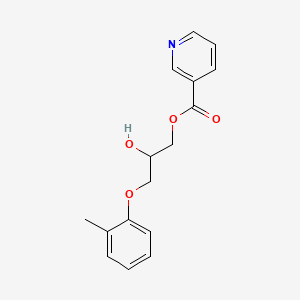
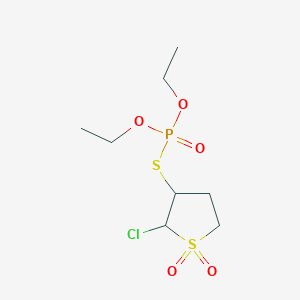
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
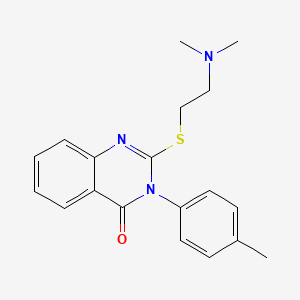
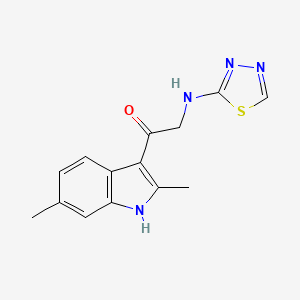
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
